molecular formula C10H12O4 B1296055 3-(4-Methoxyphenoxy)propanoic acid CAS No. 20811-60-3

3-(4-Methoxyphenoxy)propanoic acid

Cat. No. B1296055
Key on ui cas rn: 20811-60-3
M. Wt: 196.2 g/mol
InChI Key: SGTCAUQLJIKBMM-UHFFFAOYSA-N
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Patent
US08912177B2

Procedure details

A 945 g (5.34 mol, 1 eq.) sample of 1 (3-(4-methoxyphenoxy)propionitrile (1)) was charged to a 22 L round bottom flask equipped with an overhead stirrer under N2. To the stirred solids, 4 L of concentrated HCl was slowly added, followed by 2 L of H2O. The reaction mixture was heated to 100° C. for 3.5 h, at which point the reaction was complete by HPLC analysis. The reaction was cooled to 10° C. by the addition of ice to the reaction mixture, and was filtered. The dried solids gave 920 g of crude 2. The crude material was dissolved in 5 L of 6 wt. % sodium carbonate (such that pH=9), and 2 L of DCM (dichloromethane) was added to the reaction vessel. After stirring thoroughly, the organic layer was separated and discarded via a separatory funnel, and the aqueous layer charged back into the 22 L flask. The pH of the aqueous layer was carefully adjusted to 4.0, by slow addition of 6 M HCl. The precipitated solids were filtered, and dried in a vacuum oven to give 900 g of 2 as a white solid (Yield: 86.04%). 1H NMR (450 MHz, CDCl3); δ=2.78 (t, 2H; CH2COOH); 3.70 (s, 3H; OCH3); 4.18 (t, 2H; OCH2); 6.78 (m, 4H; Ar—H); 13C NMR (112.5 MHz, CDCl3): δ=34.703 (CH2COOH); 55.925 (OCH3); 64.088 (OCH2); 114.855 (CH3OCCH); 115.984 (CH2OCCH); 152.723 (CH3OC); 154.302 (CH2OC); 177.386 (COOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Yield
86.04%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][CH2:9]C#N)=[CH:5][CH:4]=1.Cl.O.[C:16](=[O:19])([O-])[O-:17].[Na+].[Na+]>ClCCl>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][CH2:9][C:16]([OH:17])=[O:19])=[CH:5][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(OCCC#N)C=C1
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer under N2
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 10° C. by the addition of ice to the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The dried solids gave 920 g of crude 2
ADDITION
Type
ADDITION
Details
was added to the reaction vessel
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
discarded via a separatory funnel
ADDITION
Type
ADDITION
Details
the aqueous layer charged back into the 22 L flask
ADDITION
Type
ADDITION
Details
The pH of the aqueous layer was carefully adjusted to 4.0, by slow addition of 6 M HCl
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 900 g
YIELD: PERCENTYIELD 86.04%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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